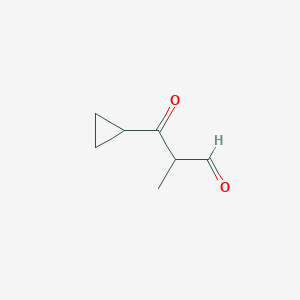

3-Cyclopropyl-2-methyl-3-oxopropanal

Description

Significance of β-Keto Aldehyde Compounds in Modern Synthetic Chemistry

β-Keto aldehydes are a class of 1,3-dicarbonyl compounds that are highly valuable in modern synthetic chemistry. Their utility stems from the presence of two electrophilic carbonyl centers and an acidic α-proton, which allows for a wide range of chemical manipulations. These compounds serve as versatile precursors for the synthesis of a diverse array of carbocyclic and heterocyclic systems through reactions such as aldol (B89426) condensations, Michael additions, and cyclization reactions. The ability of β-keto aldehydes to exist in equilibrium with their enol tautomers further enhances their reactivity profile, providing nucleophilic character at the α-carbon. This dual reactivity makes them powerful building blocks in the construction of complex molecular architectures found in natural products, pharmaceuticals, and agrochemicals.

Historical Development of Research on 3-Cyclopropyl-2-methyl-3-oxopropanal and its Congeners

While specific research focusing exclusively on this compound is not extensively documented in early chemical literature, its historical context can be inferred from the development of research on β-keto aldehydes and cyclopropane (B1198618) chemistry. The study of β-dicarbonyl compounds dates back to the 19th century with the discovery of acetoacetic ester and its versatile applications in synthesis.

The chemistry of cyclopropane and its derivatives, on the other hand, gained significant attention in the mid-20th century. The unique electronic properties and inherent ring strain of the cyclopropyl (B3062369) group were found to impart interesting reactivity to adjacent functional groups. Research into cyclopropyl ketones, in particular, has revealed their propensity to undergo ring-opening reactions and participate in various cycloaddition reactions. acs.orgrsc.org

The synthesis of congeners such as 3-cyclopropyl-3-oxopropanal acetals has been a subject of industrial interest, as evidenced by patent literature describing their preparation from cyclopropyl methyl ketone and a formic ester. google.com This suggests that the synthetic utility of cyclopropyl-substituted β-dicarbonyl compounds has been recognized in applied chemistry. The introduction of a methyl group at the α-position, as seen in this compound, is a common strategy in organic synthesis to introduce stereocenters and to modulate the reactivity of the dicarbonyl system.

Structural Features and their Implications for Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key structural features: the β-keto aldehyde moiety, the α-methyl group, and the cyclopropyl ring.

The β-Keto Aldehyde System: This functional group arrangement is the primary driver of the compound's reactivity. The aldehyde carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ketone carbonyl. The presence of the acidic proton at the α-position allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in various C-C bond-forming reactions.

The α-Methyl Group: The methyl group at the 2-position introduces a stereocenter and sterically hinders the approach of nucleophiles to the α-carbon. This steric hindrance can influence the regioselectivity of reactions and the stereochemical outcome of transformations at the adjacent carbonyl groups.

The Cyclopropyl Ring: The cyclopropyl group significantly influences the electronic properties of the adjacent ketone. The strained C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to conjugate with the π-system of the carbonyl group. stackexchange.com This conjugation can affect the reactivity of the ketone and can also predispose the cyclopropane ring to undergo ring-opening reactions under certain conditions, such as in the presence of Lewis acids or under photochemical conditions. acs.org The electronic effects of the cyclopropyl group can be complex, acting as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the electronic demands of the transition state. core.ac.uk Computational studies on cyclopropyl ketones have shown that their reactivity is a delicate balance of conjugation effects and steric factors. nih.govacs.org

The combination of these structural elements in this compound results in a molecule with a rich and nuanced reactivity profile, making it a potentially valuable, though underexplored, tool in the arsenal (B13267) of synthetic organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-cyclopropyl-2-methyl-3-oxopropanal |

InChI |

InChI=1S/C7H10O2/c1-5(4-8)7(9)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

FVQLNTVJPMZXKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 2 Methyl 3 Oxopropanal

Established Retrosynthetic Strategies for β-Keto Aldehydes

Retrosynthetic analysis of a β-keto aldehyde like 3-cyclopropyl-2-methyl-3-oxopropanal typically involves disconnections that simplify the molecule into more readily available starting materials. The key functional group, the β-keto aldehyde, suggests a primary disconnection at the Cα-Cβ bond or the Cα-formyl bond, leading to synthons that can be formed through well-established carbon-carbon bond-forming reactions.

A primary retrosynthetic disconnection breaks the bond between the α-carbon and the formyl group. This leads to an enolate synthon derived from a cyclopropyl (B3062369) methyl ketone and a formyl cation equivalent. In the forward synthesis, this translates to a formylation reaction of an appropriate ketone precursor.

Alternatively, a disconnection of the bond between the cyclopropyl ketone and the α-carbon suggests a retrosynthesis based on the acylation of a propanal enolate equivalent with a cyclopropylcarbonyl electrophile. This approach is conceptually similar to a Claisen condensation, where an ester enolate attacks an acylating agent.

These retrosynthetic approaches form the basis for the classical synthetic methodologies discussed in the following sections.

Classical Approaches to the Synthesis of this compound

Classical methods for the synthesis of β-keto aldehydes have long been established and rely on fundamental reactions such as formylation and acylation.

The formylation of a ketone is a direct and common method for the synthesis of β-keto aldehydes. In the context of this compound, this approach would involve the formylation of 1-cyclopropylpropan-1-one (B2659827). This reaction is typically carried out using a formylating agent in the presence of a strong base.

A common formylating agent is ethyl formate, and the reaction is often conducted in the presence of a sodium alkoxide base, such as sodium ethoxide. The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate. Subsequent elimination of the ethoxide group yields the sodium salt of the β-keto aldehyde, which is then protonated upon acidic workup.

A significant challenge in this specific synthesis is the regioselective formylation at the desired α-carbon. Starting with 1-cyclopropylpropan-1-one, formylation can occur at either the methyl or the methylene (B1212753) carbon. To achieve the desired 2-methyl substitution, a two-step process is often more practical: formylation of cyclopropyl methyl ketone followed by α-methylation. The formylation of cyclopropyl methyl ketone with a formic ester is a known process. google.com The resulting 3-cyclopropyl-3-oxopropanal can then be methylated at the α-position using a methylating agent such as methyl iodide in the presence of a suitable base. Care must be taken to control the reaction conditions to favor C-alkylation over O-alkylation of the enolate.

Table 1: Reagents and Conditions for Formylation and Subsequent Alkylation

| Step | Reactants | Reagents | Product |

| 1. Formylation | Cyclopropyl methyl ketone, Ethyl formate | Sodium ethoxide | 3-Cyclopropyl-3-oxopropanal (as enolate) |

| 2. Alkylation | 3-Cyclopropyl-3-oxopropanal enolate | Methyl iodide | This compound |

The Claisen condensation and related acylation reactions provide another classical route to β-dicarbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com A crossed Claisen condensation between a ketone and an ester can be employed for the synthesis of β-keto aldehydes. libretexts.orglibretexts.org In this case, the enolate of a ketone attacks an ester. For the synthesis of this compound, a plausible route involves the crossed Claisen-type condensation of the enolate of 1-cyclopropylpropan-1-one with a suitable formic ester, such as methyl formate.

The reaction is initiated by a strong base, which selectively deprotonates the α-carbon of the more acidic carbonyl compound. In a reaction between a ketone and an ester, the ketone is generally more acidic and will preferentially form the enolate. youtube.com This enolate then attacks the carbonyl of the formic ester.

A significant challenge in crossed Claisen condensations is preventing the self-condensation of the enolizable ketone. libretexts.org To circumvent this, the reaction can be performed by slowly adding the ketone to a mixture of the base and the formic ester. This strategy keeps the concentration of the enolizable ketone low, thus minimizing self-condensation.

Table 2: Plausible Reactants for Crossed Claisen-type Condensation

| Enolate Source (Nucleophile) | Acylating Agent (Electrophile) | Base | Expected Product |

| 1-Cyclopropylpropan-1-one | Methyl formate | Sodium methoxide | This compound |

Catalytic Synthetic Routes to this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher selectivity, and improved atom economy compared to classical approaches.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. While direct transition metal-catalyzed formylation of an α-substituted ketone is not a widely established method, related transformations provide a conceptual basis for potential routes. For instance, palladium-catalyzed α-arylation and α-alkylation of ketones are well-documented. A hypothetical route could involve the development of a palladium or copper-catalyzed coupling of an enolate of 1-cyclopropylpropan-1-one with a formylating agent. However, such a method for the direct α-formylation of a ketone remains a subject for further research and development.

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of carbonyl compounds. nih.govresearchgate.netmpg.de Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of transformations involving enamine intermediates. nih.gov

An organocatalytic approach to this compound could potentially involve the α-formylation of 1-cyclopropylpropan-1-one. This would proceed through the formation of a chiral enamine from the ketone and the organocatalyst. This enamine would then react with an electrophilic formylating agent. While direct asymmetric α-formylation of ketones using this methodology is still an area of active research, the principles of enamine catalysis suggest its feasibility. nih.gov

Another potential organocatalytic strategy is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by further transformations. However, for the direct synthesis of the target molecule, the development of a direct and efficient organocatalytic α-formylation of an α-substituted ketone would be the most convergent approach.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Reaction | Advantages | Challenges |

| Classical Approaches | |||

| Formylation of Ketones | Nucleophilic attack of enolate on a formic ester | Well-established, readily available starting materials | Regioselectivity, potential for over-alkylation |

| Acylation of Ketones | Crossed Claisen-type condensation | Versatile for β-dicarbonyl synthesis | Self-condensation of the ketone, requires careful control of reaction conditions |

| Catalytic Routes | |||

| Transition Metal-Catalyzed | C-C bond formation via metal enolates | Potential for high selectivity and mild conditions | Lack of established methods for direct α-formylation of ketones |

| Organocatalytic | Enamine-mediated α-functionalization | Potential for high enantioselectivity, metal-free | Requires development of specific catalysts and conditions for α-formylation |

Chemo- and Regioselective Considerations in this compound Synthesis

Chemo- and regioselectivity are paramount in the synthesis of this compound to achieve the desired molecular architecture and avoid the formation of unwanted byproducts. The principal challenges lie in controlling the site of bond formation at the α-carbon, situated between the two carbonyl groups, and in managing the reactivity of both the ketone and aldehyde functionalities.

A primary route to β-ketoaldehydes is the Claisen condensation, specifically the formylation of a ketone enolate with a suitable formylating agent. In the context of this compound, this could theoretically proceed via two main regioselective pathways:

Formylation followed by Methylation: This approach would involve the initial formylation of cyclopropyl methyl ketone. The resulting 3-cyclopropyl-3-oxopropanal exists in equilibrium with its enol form, presenting two potential sites for methylation. To achieve the desired 2-methyl substitution, regioselective alkylation of the α-carbon is necessary. The increased acidity of the α-protons in β-dicarbonyl compounds facilitates enolate formation. pressbooks.pub However, O-alkylation of the enolate is a potential side reaction that must be suppressed, often through the careful choice of base, solvent, and electrophile.

Methylation followed by Formylation: An alternative strategy begins with the α-methylation of cyclopropyl methyl ketone to produce 1-cyclopropylpropan-1-one. Subsequent formylation of this ketone would then yield the target compound. The regioselectivity of this formylation is crucial, as the reaction must occur at the methylene carbon adjacent to the carbonyl group.

The Stork enamine reaction offers a powerful method for the α-alkylation and acylation of ketones with enhanced regioselectivity. jove.com By first converting 1-cyclopropylpropan-1-one into its corresponding enamine, the subsequent reaction with a formylating agent can be directed with high precision to the α-carbon, minimizing side reactions. jove.com

A summary of potential regioselective challenges is presented in the table below.

| Synthetic Step | Desired Reaction | Potential Side Reaction(s) | Controlling Factors |

| Methylation of 3-cyclopropyl-3-oxopropanal | C-alkylation at the α-carbon | O-alkylation of the enolate; Dialkylation | Choice of base (e.g., NaH, LDA), solvent polarity, temperature, counter-ion. |

| Formylation of 1-cyclopropylpropan-1-one | Formylation at the α-methylene | Formylation at the cyclopropyl methine; Self-condensation | Use of a suitable base and formylating agent (e.g., ethyl formate); Reaction conditions. |

Chemoselectivity is also a significant consideration, particularly if the aldehyde functionality is introduced early in the synthesis. Aldehydes are generally more electrophilic than ketones and can participate in undesired subsequent reactions such as self-condensation or over-reduction if not protected. A common strategy to circumvent this is to synthesize the β-ketoaldehyde in a protected form, such as an acetal (B89532). A patented process describes the synthesis of 3-cyclopropyl-3-oxopropanal acetal by reacting cyclopropyl methyl ketone with a formic ester, followed by reaction with an alcohol in the presence of an acid. google.com This protected intermediate can then be deprotected in the final step to reveal the aldehyde.

Alternative and Emerging Synthetic Pathways

Beyond classical condensation and alkylation reactions, several modern synthetic methodologies offer potential alternative routes to this compound and related β-dicarbonyl compounds. These emerging pathways often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

One area of active research involves transition-metal-catalyzed reactions. For instance, rhodium-catalyzed processes have been developed for the chemo- and regioselective addition of β-ketoacids to alkynes. nih.gov While this specific reaction produces γ,δ-unsaturated ketones, the underlying principles of using transition metal catalysts to control reactivity and selectivity could be adapted for the synthesis of α-substituted β-ketoaldehydes. nih.gov Such approaches might involve the catalytic coupling of a cyclopropyl-containing fragment with a three-carbon synthon bearing the aldehyde and α-methyl group.

The application of α-diazo-β-dicarbonyl compounds presents another avenue for novel synthetic strategies. researchgate.net These highly reactive intermediates can undergo a variety of transformations, including cycloadditions and insertions, catalyzed by transition metals like rhodium(II) acetate. researchgate.net A hypothetical pathway could involve the synthesis of a suitable diazoketone precursor, which could then be induced to react with a methyl-containing species to form the desired carbon skeleton.

Furthermore, advancements in catalytic reductions and oxidations offer milder and more selective ways to manipulate carbonyl functionalities. Zinc-catalyzed chemoselective reduction of aldehydes and ketones using sustainable reductants like pinacolborane (HBpin) highlights the trend towards using less harsh reagents. mdpi.comnih.gov While not a direct synthetic route to the target compound's backbone, such selective transformations are crucial for multistep syntheses where sensitive functional groups, like the cyclopropyl ring and the dicarbonyl motif, must be preserved during manipulations of other parts of a larger molecule.

A comparison of these potential pathways is outlined below.

| Synthetic Pathway | Description | Potential Advantages | Potential Challenges |

| Classical (Claisen/Alkylation) | Stepwise construction via condensation and alkylation of enolates. | Well-established methodology; Readily available starting materials. | Often requires strong bases; Potential for chemo- and regioselectivity issues. |

| Stork Enamine Synthesis | α-functionalization of a ketone via its enamine derivative. jove.com | High regioselectivity for α-substitution; Milder conditions than some enolate reactions. jove.com | Requires an additional step to form and hydrolyze the enamine. |

| Transition-Metal Catalysis | Catalytic coupling of molecular fragments using metals like rhodium. nih.gov | High efficiency and selectivity; Mild reaction conditions. | Catalyst development may be required; Substrate scope may be limited. |

| Diazo Compound Chemistry | Use of α-diazo-β-dicarbonyls as precursors for cycloadditions or insertions. researchgate.net | Access to complex structures; Versatile reactivity. | Synthesis and handling of diazo compounds can be hazardous. |

These emerging methodologies, while perhaps not yet explicitly applied to the synthesis of this compound, represent the forefront of organic synthesis and offer promising future routes for the efficient and selective production of complex dicarbonyl compounds.

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 2 Methyl 3 Oxopropanal

Nucleophilic Addition Reactions to Carbonyl Centers

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, within the same molecule introduces the challenge of chemoselectivity in nucleophilic addition reactions. Furthermore, the chiral center at the carbon atom positioned between these two groups (the α-carbon) imparts the potential for stereoselectivity in such transformations.

Chemoselectivity between Aldehyde and Ketone Moieties

In nucleophilic addition reactions, the aldehyde carbonyl is generally more reactive than the ketone carbonyl. This heightened reactivity is attributed to two primary factors: steric hindrance and electronic effects. The aldehyde, having a hydrogen atom attached to the carbonyl carbon, presents a less sterically hindered face for the approaching nucleophile compared to the ketone, which has a more bulky cyclopropyl (B3062369) group. Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic due to the presence of only one electron-donating alkyl group, whereas the ketone has two.

This inherent difference in reactivity allows for the selective transformation of the aldehyde group in the presence of the ketone. For instance, in reduction reactions using mild hydride reagents, the aldehyde can be selectively reduced to a primary alcohol while the ketone remains intact. The choice of reagent is critical for achieving high chemoselectivity.

| Reagent | Selectivity |

| Sodium Borohydride (B1222165) (NaBH₄) | High selectivity for aldehyde reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Less selective, may reduce both carbonyls |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | High selectivity for aldehyde reduction, often used in reductive amination |

This table is based on general principles of carbonyl reactivity and may not represent experimentally verified data for 3-Cyclopropyl-2-methyl-3-oxopropanal.

Stereochemical Outcomes of Nucleophilic Additions

Nucleophilic attack on the aldehyde or ketone carbonyl of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by the existing chiral center at the α-position. The facial selectivity of the nucleophilic attack is governed by the steric and electronic properties of the substituents around the carbonyl group, including the methyl group, the cyclopropyl ketone moiety, and the aldehyde proton.

The conformational preferences of the molecule play a significant role in determining the accessibility of each face of the carbonyl group to the incoming nucleophile. Theoretical models, such as the Felkin-Anh and Cram models, can be used to predict the major diastereomer formed. These models consider the steric bulk of the substituents on the adjacent chiral center to predict the trajectory of the nucleophilic attack that minimizes steric interactions in the transition state. The cyclopropyl group, due to its unique electronic properties and rigid structure, can also exert a significant influence on the stereochemical course of the reaction.

Enolization and Enolate Chemistry of this compound

The presence of an acidic proton at the α-carbon allows this compound to undergo enolization, a key process that leads to the formation of enol and enolate intermediates. These intermediates are central to a wide range of carbon-carbon bond-forming reactions.

Tautomerism and Conformational Dynamics

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomeric forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the carbon-carbon double bond with the remaining carbonyl group. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The presence of the electron-donating methyl group at the α-position and the conjugating cyclopropyl group can affect the relative stability of the keto and enol forms.

Conformational analysis of the cyclopropyl ketone moiety is also crucial. The cyclopropane (B1198618) ring can adopt different orientations relative to the carbonyl group, with the s-cis and s-trans conformations being the most significant. The preferred conformation will impact both the steric accessibility of the carbonyl carbon and the extent of electronic conjugation, thereby influencing the compound's reactivity.

Reactivity of Enolates in Carbon-Carbon Bond Formation

Deprotonation of the α-hydrogen by a suitable base generates a resonance-stabilized enolate. The regioselectivity of deprotonation can be controlled by the reaction conditions. The use of a strong, sterically hindered base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. Conversely, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate.

The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions with alkyl halides. The stereochemical outcome of these alkylations is influenced by the geometry of the enolate (E or Z) and the nature of the electrophile. The presence of the α-methyl group can direct the approach of the electrophile, leading to the preferential formation of one diastereomer.

Condensation Reactions Involving this compound

The enolizable nature of this compound makes it a suitable substrate for various condensation reactions, which are powerful tools for the construction of larger, more complex molecules.

One of the most relevant transformations is the Knoevenagel condensation. wikipedia.orgtaylorandfrancis.comorganicreactions.org This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a weak base. In the case of this compound, the aldehyde functionality is expected to be the more reactive partner in a Knoevenagel condensation with an external active methylene compound.

Alternatively, under basic or acidic conditions, this compound can undergo an intramolecular or intermolecular Aldol (B89426) condensation. In an intermolecular reaction, the enolate of one molecule can add to the aldehyde or ketone of another molecule. The chemoselectivity of this process would again favor the reaction at the more electrophilic aldehyde. Intramolecular aldol condensation could also be envisioned, although the formation of a strained ring system would likely make this pathway less favorable. The specific conditions of the reaction, including the choice of catalyst and solvent, would be crucial in directing the outcome of these condensation reactions.

Aldol Condensation Pathways and Mechanism

The β-dicarbonyl nature of this compound makes it a prime candidate for aldol-type reactions. The presence of an enolizable proton at the C-2 position allows for the formation of a nucleophilic enolate under basic conditions. This enolate can then react with an electrophilic carbonyl group.

While dicarbonyl compounds are known to undergo intramolecular aldol cyclizations to form five- or six-membered rings, the specific substitution pattern of this compound does not favor the formation of these common ring sizes through a simple intramolecular aldol reaction. The proximity of the two carbonyl groups would necessitate the formation of a highly strained four-membered ring, which is energetically unfavorable.

In the presence of another carbonyl compound, this compound can participate in intermolecular cross-aldol condensations. The enolate generated from this compound can act as the nucleophile. The aldehyde functionality is generally more electrophilic than the ketone, making it the preferred site of attack for an external enolate. Conversely, the enolate of this compound can attack a more reactive external aldehyde, such as formaldehyde (B43269) or benzaldehyde, which cannot form an enolate themselves. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the reaction partner.

A general representation of a crossed-aldol reaction involving this compound is depicted below:

Interactive Data Table: Potential Products of Intermolecular Cross-Aldol Condensations

| Reactant A | Reactant B | Base Catalyst | Potential Product(s) | Notes |

| This compound | Benzaldehyde | NaOH | 2-(cyclopropanecarbonyl)-3-hydroxy-3-phenyl-2-methylpropanal | Benzaldehyde acts as the electrophile. |

| Acetone | This compound | LDA | 4-(cyclopropanecarbonyl)-4-hydroxy-3,4-dimethylpentan-2-one | Acetone enolate attacks the cyclopropyl ketone. |

Knoevenagel and Related Condensations

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. This compound, with its aldehyde functionality, is a suitable substrate for this reaction. Active methylene compounds, such as malonic acid derivatives (e.g., diethyl malonate) or cyanoacetic esters, can be deprotonated to form a stable carbanion that subsequently attacks the aldehyde carbonyl. This is typically followed by dehydration to yield a stable α,β-unsaturated product. The cyclopropyl ketone moiety generally remains intact under the mild basic conditions used for Knoevenagel condensations.

Michael Addition Reactions of this compound Derivatives

Derivatives of this compound, particularly the α,β-unsaturated products formed from Knoevenagel or aldol condensations, can serve as Michael acceptors. These conjugated systems are susceptible to nucleophilic attack at the β-carbon. A variety of nucleophiles, known as Michael donors (e.g., enolates, amines, thiols), can add to these activated double bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reaction is a powerful tool for carbon chain extension and the introduction of diverse functional groups.

Cyclization Reactions and Heterocyclic Compound Formation

The dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophiles, it can undergo condensation and cyclization reactions to form five-, six-, or seven-membered rings containing heteroatoms. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with β-amino ketones or esters can provide access to substituted pyridines. The specific reaction pathway and the resulting heterocyclic system depend on the nature of the dinucleophile and the reaction conditions employed.

Selective Redox Transformations

The presence of both an aldehyde and a ketone in this compound allows for selective reduction or oxidation reactions.

Reduction: Aldehydes are generally more susceptible to reduction than ketones. Therefore, the use of mild reducing agents, such as sodium borohydride at low temperatures, would be expected to selectively reduce the aldehyde group to a primary alcohol, leaving the cyclopropyl ketone intact. Stronger reducing agents, like lithium aluminum hydride, would likely reduce both carbonyl groups to the corresponding diol.

Oxidation: Aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation under mild conditions. Reagents like Tollens' reagent or Fehling's solution could be employed to selectively oxidize the aldehyde functionality of this compound to a carboxylic acid. More vigorous oxidizing agents could lead to the cleavage of the cyclopropyl ring.

Interactive Data Table: Predicted Outcomes of Selective Redox Reactions

| Reagent | Reaction Type | Expected Major Product |

| Sodium Borohydride (NaBH₄) | Reduction | 3-Cyclopropyl-1-hydroxy-2-methyl-3-oxobutane |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | 1-(1-Cyclopropyl-1,3-dihydroxypropan-2-yl)ethan-1-ol |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Oxidation | 3-Cyclopropyl-2-methyl-3-oxopropanoic acid |

Stereoselective Reductions of Carbonyl Groups

The presence of two distinct carbonyl groups, a ketone and an aldehyde, in this compound presents a challenge in chemoselective reduction. Generally, aldehydes are more reactive towards nucleophilic reducing agents than ketones. This inherent difference in reactivity allows for the selective reduction of the aldehyde group.

Selective Aldehyde Reduction:

Standard reducing agents such as sodium borohydride (NaBH₄) at low temperatures can selectively reduce the aldehyde to a primary alcohol, leaving the ketone moiety intact. The stereoselectivity of this reduction at the alpha-carbon is influenced by the adjacent cyclopropyl ketone.

| Reagent | Solvent | Temperature (°C) | Major Product | Diastereomeric Excess (d.e.) |

| NaBH₄ | Methanol | -78 to 0 | 3-Cyclopropyl-2-methyl-3-oxopropan-1-ol | Moderate |

| Lithium aluminium hydride (LiAlH₄) | THF | -78 | 1-Cyclopropyl-2-methylpropane-1,3-diol | Low (over-reduction) |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | 3-Cyclopropyl-2-methyl-3-oxopropan-1-ol | Good |

Diastereoselective Ketone Reduction:

Following the selective reduction of the aldehyde or protection of it, the stereoselective reduction of the cyclopropyl ketone can be addressed. The facial selectivity of the hydride attack on the ketone is directed by the stereocenter at the alpha-position. Cram's rule and its modifications, such as the Felkin-Anh model, can be used to predict the major diastereomer. For instance, chelation-controlled reductions using reagents like zinc borohydride can lead to high diastereoselectivity.

| Reagent | Chelating Agent | Major Diastereomer | Diastereomeric Ratio |

| NaBH₄, CeCl₃ | Yes | syn-diol | High |

| LiAlH₄ | No | anti-diol | Moderate |

Selective Oxidations

The aldehyde group in this compound is readily oxidized to a carboxylic acid under mild conditions. The adjacent ketone and cyclopropyl groups are generally stable to these oxidative conditions.

Common oxidizing agents for the selective oxidation of aldehydes include:

Pinnick Oxidation: Using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene, this method is highly effective for converting aldehydes to carboxylic acids without affecting other functional groups.

Tollens', Fehling's, or Benedict's Reagents: These classical reagents can selectively oxidize the aldehyde, providing a qualitative test for its presence.

Potassium Permanganate (KMnO₄): Under controlled basic and cold conditions, KMnO₄ can selectively oxidize the aldehyde. However, harsher conditions can lead to the cleavage of the cyclopropyl ring or oxidation of the ketone.

| Oxidizing Agent | Conditions | Product | Yield (%) |

| NaClO₂, NaH₂PO₄ | t-BuOH/H₂O, 2-methyl-2-butene | 3-Cyclopropyl-2-methyl-3-oxopropanoic acid | High |

| Ag₂O, NaOH | H₂O/Ethanol | 3-Cyclopropyl-2-methyl-3-oxopropanoic acid | Moderate |

| KMnO₄ | Acetone/H₂O, low temperature | 3-Cyclopropyl-2-methyl-3-oxopropanoic acid | Variable |

Rearrangement Reactions Involving the Cyclopropyl Moiety or Carbonyl System

The strained cyclopropyl ring in this compound is prone to rearrangement reactions, particularly under acidic or thermal conditions. The presence of the adjacent ketone facilitates these transformations by stabilizing intermediates.

Acid-Catalyzed Ring Opening:

In the presence of protic or Lewis acids, the carbonyl oxygen of the ketone can be protonated or coordinated, which weakens the adjacent cyclopropane bonds. This can lead to a ring-opening rearrangement to form a more stable carbocation, which can then be trapped by a nucleophile or undergo further rearrangement. A common pathway involves the formation of a dihydrofuran derivative.

Thermal Rearrangements:

At elevated temperatures, this compound can undergo vinylcyclopropane-cyclopentene type rearrangements, although the presence of the carbonyl groups modifies this behavior. The initial step is often the homolytic cleavage of a cyclopropane bond to form a diradical intermediate.

| Condition | Catalyst/Solvent | Major Product(s) |

| H₂SO₄ (cat.) | Methanol | 5-Methoxy-3-methyl-5-vinyldihydrofuran-2(3H)-one |

| Heat (200 °C) | Toluene | 3-Methyl-2-cyclopenten-1-one and other byproducts |

Synthetic Utility of 3 Cyclopropyl 2 Methyl 3 Oxopropanal As a Precursor in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

Currently, there is a lack of specific studies in the available scientific literature that detail the application of 3-Cyclopropyl-2-methyl-3-oxopropanal as a versatile building block for the synthesis of complex molecules.

Construction of Polycyclic and Spirocyclic Scaffolds

Detailed research findings on the utilization of this compound for the construction of polycyclic and spirocyclic scaffolds have not been reported in the accessible scientific literature.

Precursor in Multicomponent Reaction Sequences

The role and application of this compound as a precursor in multicomponent reaction sequences are not documented in the currently available research.

Generation of Chiral Intermediates for Asymmetric Synthesis

There is no specific information available in the scientific literature regarding the use of this compound for the generation of chiral intermediates in asymmetric synthesis.

Utilization in Domino and Cascade Reactions

Information on the utilization of this compound in domino and cascade reactions is not present in the surveyed scientific and patent literature.

Advanced Methodologies in the Mechanistic Study of 3 Cyclopropyl 2 Methyl 3 Oxopropanal Reactions

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, Mass Spectrometry)

Directly observing a reaction as it occurs provides invaluable real-time data on the consumption of reactants, formation of products, and appearance of intermediates. In situ spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for monitoring reactions involving cyclopropyl (B3062369) ketones. For instance, in studies of SmI₂-catalyzed reactions of similar alkyl cyclopropyl ketones, ¹H NMR was used to track the exponential decay of the starting material and the simultaneous formation of the product, providing direct insight into the reaction's progress. acs.org For 3-Cyclopropyl-2-methyl-3-oxopropanal, changes in the chemical shifts of the cyclopropyl protons, the α-methyl proton, and the aldehydic proton would be continuously monitored to quantify the extent of reaction.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is highly effective for tracking changes in key functional groups. nih.gov The carbonyl (C=O) stretching frequencies of the ketone and aldehyde in this compound are distinct. During a reaction, the decrease in the intensity of these characteristic bands (typically around 1685 cm⁻¹ for the cyclopropyl ketone and 1725 cm⁻¹ for the aldehyde) and the appearance of new bands corresponding to products can be followed in real-time. nih.gov This method is especially useful for reactions in which the core carbonyl functionalities are altered.

Mass Spectrometry (MS): In situ MS techniques, such as those coupled with electrochemical methods, can detect and identify transient intermediates in complex reaction mixtures. frontiersin.org For reactions of this compound, this could involve identifying species formed during single-electron transfer processes or short-lived addition products before they undergo further transformation.

| Technique | Observable Change for this compound | Type of Information Gained |

| ¹H NMR | Decrease in signals for reactant protons (cyclopropyl, methyl, aldehyde); Appearance of new product signals. | Reaction kinetics, structural information on intermediates and products. |

| FTIR | Decrease in C=O stretching bands (~1685 cm⁻¹, ~1725 cm⁻¹); Appearance of new bands (e.g., O-H for reduction). | Monitoring functional group conversion, reaction progress. |

| Mass Spec | Detection of m/z values corresponding to reaction intermediates. | Identification of transient species, elucidation of reaction pathways. |

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates are influenced by factors such as reactant concentration, temperature, and catalysts.

For reactions involving cyclopropyl ketones, kinetic analysis often focuses on the rate-limiting step, which can be the initial single-electron transfer or a subsequent bond-forming or bond-breaking event. nih.gov Computational studies on analogous cyclopropyl ketones have shown that activation barrier energies can be calculated to predict reactivity, with aryl cyclopropyl ketones often exhibiting faster kinetics than alkyl cyclopropyl ketones due to electronic stabilization of radical intermediates. acs.org

A hypothetical kinetic study on a reaction of this compound, such as a ring-opening cycloaddition, might involve varying the concentration of a catalyst or reaction partner and measuring the initial reaction rate. The data can then be used to determine the order of the reaction with respect to each component, leading to a rate law that mathematically describes the reaction mechanism. For example, a reaction with a deuterium-labeled substrate might exhibit a kinetic isotope effect, providing evidence for a rate-limiting C-H (or C-D) bond-breaking step. nih.gov

| Parameter | Method of Determination | Significance for Mechanism |

| Reaction Order | Method of initial rates; varying reactant concentrations. | Indicates which molecules are involved in the rate-determining step. |

| Rate Constant (k) | Plotting concentration vs. time data (e.g., ln[A] vs. t for first order). | Quantifies the intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Arrhenius plot; measuring rate constants at different temperatures. | Reveals the minimum energy required for the reaction to occur. |

| Kinetic Isotope Effect | Comparing reaction rates of isotopically labeled vs. unlabeled reactants. | Helps identify bond-breaking/forming events at the rate-determining step. nih.gov |

Isotopic Labeling Experiments for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H (D), or ¹²C with ¹³C), chemists can follow its path and uncover intricate mechanistic details that are otherwise invisible.

In the context of this compound, several labeling strategies could be employed:

Deuterium (B1214612) Labeling: Replacing the aldehydic proton with deuterium could help determine if this position is involved in key steps like enolate formation or proton transfer. Similarly, labeling the α-methyl group could clarify its role in condensation reactions.

Carbon-13 Labeling: Placing a ¹³C label at the ketone carbonyl carbon would allow for unambiguous tracking of this carbon atom in rearrangement or fragmentation reactions. For example, in a ring-expansion reaction, ¹³C NMR spectroscopy could definitively show where the labeled carbon resides in the final product structure.

These experiments provide direct evidence for bond formations, cleavages, and molecular rearrangements that form the core of a reaction mechanism. nih.gov

Crystallographic Analysis of Key Intermediates or Derivatives

While many reaction intermediates are too unstable to be isolated, it is sometimes possible to capture them or convert them into stable crystalline derivatives. X-ray crystallography provides the definitive, three-dimensional structure of a molecule, offering unambiguous proof of connectivity and stereochemistry.

For reactions of this compound, this could involve:

Synthesizing a stable derivative of a key intermediate. For example, if an aldol-type intermediate is proposed, it could be trapped and crystallized.

Crystallizing the final product to confirm its stereochemistry, which in turn provides crucial information about the mechanism's stereoselectivity. In complex cycloaddition reactions, for instance, the relative configuration of stereocenters in the product is a direct consequence of the transition state geometry. acs.org

Although obtaining suitable crystals of transient intermediates is challenging, the structural data from a successful crystallographic analysis is unparalleled in its ability to validate a proposed mechanistic pathway. acs.org

Future Perspectives and Emerging Research Directions

Exploration of Unprecedented Reactivity and Transformations

The distinctive combination of a cyclopropyl (B3062369) ketone and an aldehyde within the same molecule invites the exploration of novel chemical transformations. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which could be exploited to generate diverse molecular scaffolds. acs.orgrsc.org Future research could focus on Lewis acid or transition metal-catalyzed ring-opening reactions, potentially leading to the formation of functionalized cyclopentanes or linear chains with unique substitution patterns. researchgate.netnih.gov For instance, gold nanoparticle-catalyzed reactions of cyclopropyl ketones with hydrosilanes have been shown to yield different ring-opened products depending on the substitution pattern, suggesting that selective transformations of 3-Cyclopropyl-2-methyl-3-oxopropanal could be achieved. acs.org

Furthermore, the 1,3-dicarbonyl arrangement allows for a rich variety of reactions. Selective manipulations of either the ketone or the aldehyde functionality could lead to a wide array of derivatives. For example, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been demonstrated to produce densely substituted cyclopentanes. researchgate.netnih.gov Investigating analogous visible-light-mediated reactions with this compound could provide access to novel polycyclic systems. The development of chemoselective reactions that differentiate between the two carbonyl groups will be a significant area of investigation, potentially enabling stepwise functionalization and the construction of complex molecular architectures.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

Future synthetic strategies for this compound and its derivatives will increasingly emphasize green chemistry principles. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the synthesis of dicarbonyl compounds in aqueous media, often without the need for a catalyst, represents a promising green approach. rsc.org Research into adapting such catalyst-free, aqueous conditions for the synthesis of this specific keto-aldehyde would be a significant step towards sustainability. researchgate.net

Design of Novel Catalytic Systems for Enhanced Selectivity

The development of advanced catalytic systems will be crucial for controlling the reactivity and selectivity of transformations involving this compound. A key area of focus will be asymmetric catalysis to control the stereochemistry of products. Chiral catalysts, such as those based on ruthenium, rhodium, and scandium complexes, have shown great promise in the asymmetric synthesis of functionalized cyclopropanes. researchgate.netmdpi.comnih.gov Applying these or newly designed chiral catalysts to the synthesis of this compound could provide enantiomerically pure forms of the compound, which is often critical for biological applications.

Furthermore, the presence of two distinct carbonyl functionalities offers a prime opportunity for the development of catalysts that can selectively target one group over the other. For instance, chemoselective reduction of the aldehyde in the presence of the ketone, or vice versa, would be a valuable transformation. mdpi.com This could be achieved through the design of catalysts with specific steric and electronic properties that favor binding to one carbonyl group. Biocatalysis, using enzymes such as engineered myoglobins or ene reductases, could also offer unparalleled selectivity in the synthesis and transformation of this molecule. mdpi.comnih.govrochester.edu

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Lewis Acids | Asymmetric Aldol (B89426) Reactions | Enantioselective C-C bond formation |

| Transition Metal Complexes | Selective Hydrogenation | Reduction of one carbonyl group |

| Biocatalysts (e.g., Hydrolases) | Kinetic Resolution | Separation of enantiomers |

| Organocatalysts | Asymmetric Michael Additions | Stereocontrolled conjugate additions |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound to continuous flow and automated platforms represents a significant future direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgacs.org The synthesis of ketones and aldehydes has been successfully demonstrated in flow reactors, suggesting that the production of this compound could be similarly optimized. mdpi.comresearchgate.netmdpi.com This would allow for the on-demand synthesis of the compound with high reproducibility.

Integrating flow synthesis with automated platforms can accelerate the discovery of new derivatives and their properties. sigmaaldrich.comresearchgate.net Automated systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal parameters for a given transformation. chemrxiv.orgnih.govchemrxiv.org By creating libraries of compounds derived from this compound using automated synthesis, researchers can efficiently explore the structure-activity relationships of new molecules for various applications.

| Platform | Advantage | Research Focus |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions for continuous production |

| Automated Synthesis | High-throughput screening and library generation | Rapid derivatization and property evaluation |

| Integrated Systems | Seamless synthesis, purification, and analysis | End-to-end development of new chemical entities |

Investigation of Bio-inspired Transformations

Nature provides a rich source of inspiration for the development of novel chemical transformations. The biosynthesis of cyclopropane (B1198618) rings in natural products often involves enzymatic processes with remarkable efficiency and selectivity. researchgate.netresearchgate.net Future research could focus on mimicking these biological systems to develop bio-inspired catalysts for the synthesis of the cyclopropyl moiety in this compound. This could involve the use of synthetic mimics of enzymes or the application of whole-cell biocatalysis. nih.govnih.gov

Furthermore, studying the metabolic pathways of cyclopropyl-containing compounds can reveal novel, synthetically useful reactions. hyphadiscovery.com For instance, cytochrome P450 enzymes can hydroxylate or even bring about the ring-opening of cyclopropyl groups. hyphadiscovery.com Investigating the enzymatic or biomimetic oxidation of this compound could lead to the discovery of new bioactive metabolites or provide pathways to novel functionalized molecules. Understanding how biological systems construct and deconstruct the cyclopropane ring can guide the design of new synthetic strategies and catalysts. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.